molecular formula C13H16N4O4 B3308384 N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 938007-35-3

N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B3308384
CAS No.: 938007-35-3
M. Wt: 292.29 g/mol
InChI Key: SZRJUBOBYPYANE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H16N4O4 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring, which is known for its bioisosteric properties that can enhance the pharmacological profile of drugs. The structural formula can be represented as follows:

C12H16N4O3\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_3

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, this compound has shown promising results against various cancer cell lines:

  • Cytotoxicity : The compound exhibited IC50 values in the micromolar range against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines. Notably, it was found to induce apoptosis in these cells through mechanisms involving increased p53 expression and caspase-3 activation .
Cell LineIC50 (µM)Mechanism of Action
CEM-130.65Induction of apoptosis
MCF-72.41Caspase-3 activation
MDA-MB-2311.50Cell cycle arrest at G0-G1 phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis with MIC values ranging from 4 to 8 µM .

Bacterial StrainMIC (µM)
M. tuberculosis4–8
M. kansasii8–16

Case Studies

  • In vitro Studies : A series of in vitro experiments demonstrated that the compound selectively inhibited cancer cell proliferation while sparing normal cells at higher concentrations (10 µM), suggesting a favorable therapeutic index .
  • Mechanistic Insights : Molecular docking studies revealed strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression, similar to established drugs like Tamoxifen .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide exhibit promising anticancer properties. Research has shown that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a series of oxadiazole derivatives were effective against various cancer cell lines, including breast and colon cancer cells. The compounds were found to disrupt the cell cycle and promote apoptosis through caspase activation.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AMCF-75.6Caspase activation
BHT-293.2Cell cycle arrest
CA5494.8Apoptosis induction

Antimicrobial Properties

Oxadiazole derivatives have also been explored for their antimicrobial activity. This compound has shown effectiveness against both gram-positive and gram-negative bacteria.

Case Study:
In a study published in Antimicrobial Agents and Chemotherapy, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Polymer Chemistry

This compound is being investigated for its potential use in polymer synthesis. Its unique structure allows it to act as a cross-linking agent in the formation of thermosetting polymers.

Case Study:
Research conducted by polymer scientists has shown that incorporating this compound into epoxy resins enhances thermal stability and mechanical properties. The modified resins exhibited improved tensile strength and heat resistance compared to unmodified counterparts.

PropertyUnmodified ResinModified Resin
Tensile Strength (MPa)4055
Thermal Decomposition Temp (°C)250300

Properties

IUPAC Name

N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-19-9-4-3-8(7-10(9)20-2)11-16-13(21-17-11)12(18)15-6-5-14/h3-4,7H,5-6,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRJUBOBYPYANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152356
Record name N-(2-Aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938007-35-3
Record name N-(2-Aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938007-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
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N-(2-aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.